molecular formula C18H12O4 B11966766 2-(9,10-Dihydro-10-oxo-9-anthracenyl)succinic anhydride CAS No. 18344-68-8

2-(9,10-Dihydro-10-oxo-9-anthracenyl)succinic anhydride

Katalognummer: B11966766
CAS-Nummer: 18344-68-8
Molekulargewicht: 292.3 g/mol
InChI-Schlüssel: NVKFFQQWVARVAI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(9,10-Dihydro-10-oxo-9-anthracenyl)succinic anhydride is an organic compound with the molecular formula C18H12O4 It is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and succinic anhydride, a cyclic dicarboxylic anhydride

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(9,10-Dihydro-10-oxo-9-anthracenyl)succinic anhydride typically involves the reaction of 9,10-dihydro-9,10-dioxoanthracene with succinic anhydride. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or phosphoric acid, under reflux conditions. The reaction mixture is then purified by recrystallization to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale industrial applications. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity through advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

2-(9,10-Dihydro-10-oxo-9-anthracenyl)succinic anhydride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding anthraquinone derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups, forming dihydroxy derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the anhydride group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under mild acidic or basic conditions.

Major Products Formed

    Oxidation: Anthraquinone derivatives.

    Reduction: Dihydroxy derivatives.

    Substitution: Various substituted anthracene derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-(9,10-Dihydro-10-oxo-9-anthracenyl)succinic anhydride has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-(9,10-Dihydro-10-oxo-9-anthracenyl)succinic anhydride is not fully understood. its biological activity is thought to be related to its ability to interact with cellular targets, such as enzymes and receptors. The compound’s structure allows it to fit into the active sites of certain enzymes, inhibiting their activity and leading to various biological effects. Further research is needed to elucidate the specific molecular targets and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    9,10-Dihydro-9,10-dioxoanthracene: A precursor in the synthesis of 2-(9,10-Dihydro-10-oxo-9-anthracenyl)succinic anhydride.

    Anthraquinone: A structurally related compound with similar oxidation properties.

    Succinic anhydride: A key reactant in the synthesis of the target compound.

Uniqueness

This compound is unique due to its combination of anthracene and succinic anhydride moieties. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research in various scientific fields.

Eigenschaften

CAS-Nummer

18344-68-8

Molekularformel

C18H12O4

Molekulargewicht

292.3 g/mol

IUPAC-Name

3-(10-oxo-9H-anthracen-9-yl)oxolane-2,5-dione

InChI

InChI=1S/C18H12O4/c19-15-9-14(18(21)22-15)16-10-5-1-3-7-12(10)17(20)13-8-4-2-6-11(13)16/h1-8,14,16H,9H2

InChI-Schlüssel

NVKFFQQWVARVAI-UHFFFAOYSA-N

Kanonische SMILES

C1C(C(=O)OC1=O)C2C3=CC=CC=C3C(=O)C4=CC=CC=C24

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.